molecular formula C8H8F3NO B14039712 2-Pyridinemethanol, 3-methyl-5-(trifluoromethyl)-

2-Pyridinemethanol, 3-methyl-5-(trifluoromethyl)-

Cat. No.: B14039712
M. Wt: 191.15 g/mol
InChI Key: AXAQESAPWAGJNS-UHFFFAOYSA-N
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Description

2-Pyridinemethanol, 3-methyl-5-(trifluoromethyl)- is an organic compound that features a pyridine ring substituted with a hydroxymethyl group at the 2-position, a methyl group at the 3-position, and a trifluoromethyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine with a suitable nucleophile to introduce the hydroxymethyl group . The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification techniques such as crystallization or distillation are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Pyridinemethanol, 3-methyl-5-(trifluoromethyl)- can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: 2-Pyridinecarboxylic acid, 3-methyl-5-(trifluoromethyl)-

    Reduction: 2-Pyridinemethanol, 3-methyl-5-(trifluoromethyl)-

    Substitution: Various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

2-Pyridinemethanol, 3-methyl-5-(trifluoromethyl)- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with unique properties, such as enhanced thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2-Pyridinemethanol, 3-methyl-5-(trifluoromethyl)- involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The hydroxymethyl group can form hydrogen bonds with target molecules, further stabilizing these interactions.

Comparison with Similar Compounds

2-Pyridinemethanol, 3-methyl-5-(trifluoromethyl)- can be compared with other trifluoromethyl-substituted pyridines:

    2-Pyridinemethanol, 5-methyl-3-(trifluoromethyl)-: Similar structure but different substitution pattern, leading to variations in chemical reactivity and biological activity.

    2-Pyridinemethanol, 3-fluoro-α-methyl-5-(trifluoromethyl)-: Contains a fluorine atom instead of a methyl group, which can significantly alter its chemical properties and interactions with biological targets.

The uniqueness of 2-Pyridinemethanol, 3-methyl-5-(trifluoromethyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H8F3NO

Molecular Weight

191.15 g/mol

IUPAC Name

[3-methyl-5-(trifluoromethyl)pyridin-2-yl]methanol

InChI

InChI=1S/C8H8F3NO/c1-5-2-6(8(9,10)11)3-12-7(5)4-13/h2-3,13H,4H2,1H3

InChI Key

AXAQESAPWAGJNS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1CO)C(F)(F)F

Origin of Product

United States

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